Cas no 1170909-05-3 (1-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl-2-phenylethan-1-one)

1-4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl-2-phenylethan-1-one is a specialized organic compound featuring a 1,3,4-oxadiazole core linked to a piperidine moiety and a phenylketone group. Its structural complexity confers potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecules. The cyclopropyl substitution on the oxadiazole ring enhances metabolic stability, while the piperidine and phenylketone functionalities may improve binding affinity in target interactions. This compound is of interest in drug discovery for its balanced lipophilicity and potential as a pharmacophore in kinase inhibitors or CNS-targeting agents. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in the development of novel therapeutics.
1-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl-2-phenylethan-1-one structure
1170909-05-3 structure
Product name:1-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl-2-phenylethan-1-one
CAS No:1170909-05-3
MF:C18H21N3O2
MW:311.378244161606
CID:6442016

1-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl-2-phenylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl-2-phenylethan-1-one
    • 1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylethanone
    • Inchi: 1S/C18H21N3O2/c22-16(13-4-2-1-3-5-13)12-21-10-8-15(9-11-21)18-20-19-17(23-18)14-6-7-14/h1-5,14-15H,6-12H2
    • InChI Key: RCSXFYPKUOVTSK-UHFFFAOYSA-N
    • SMILES: C(N1CCC(C2=NN=C(C3CC3)O2)CC1)C(=O)C1=CC=CC=C1

1-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl-2-phenylethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5596-0199-20mg
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one
1170909-05-3
20mg
$148.5 2023-09-09
Life Chemicals
F5596-0199-1mg
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one
1170909-05-3
1mg
$81.0 2023-09-09
Life Chemicals
F5596-0199-30mg
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one
1170909-05-3
30mg
$178.5 2023-09-09
Life Chemicals
F5596-0199-3mg
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one
1170909-05-3
3mg
$94.5 2023-09-09
Life Chemicals
F5596-0199-10mg
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one
1170909-05-3
10mg
$118.5 2023-09-09
Life Chemicals
F5596-0199-40mg
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one
1170909-05-3
40mg
$210.0 2023-09-09
Life Chemicals
F5596-0199-15mg
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one
1170909-05-3
15mg
$133.5 2023-09-09
Life Chemicals
F5596-0199-50mg
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one
1170909-05-3
50mg
$240.0 2023-09-09
Life Chemicals
F5596-0199-5μmol
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one
1170909-05-3
5μmol
$94.5 2023-09-09
Life Chemicals
F5596-0199-4mg
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one
1170909-05-3
4mg
$99.0 2023-09-09

Additional information on 1-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl-2-phenylethan-1-one

1-4-(5-Cyclopropyl-1,3,4-Oxadiazol-2-yl)Piperidin-1-yl-2-Phenylethan-1-one (CAS No. 1170909-05-3): A Comprehensive Overview

The compound 1-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl-2-phenylethan-1-one (CAS No. 1170909-05-3) is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, which are widely studied due to their diverse biological activities and applications in drug design. The molecule incorporates a piperidine ring fused with an oxadiazole moiety, along with a phenylethone group, making it a versatile scaffold for further functionalization and exploration.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-component reactions and modular assembly strategies. Researchers have employed methodologies such as the Huisgen cycloaddition and Ullmann coupling to construct the oxadiazole and piperidine frameworks, respectively. These methods not only enhance the scalability of the synthesis but also allow for the incorporation of diverse substituents, thereby expanding the chemical space for potential bioactive agents.

The oxadiazole moiety in this compound is particularly noteworthy due to its ability to participate in hydrogen bonding and π-interactions, which are critical for molecular recognition and binding affinity. Recent studies have highlighted the role of oxadiazole-containing compounds in modulating enzyme activity and receptor binding. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that analogs of this compound exhibit potent inhibitory activity against kinase enzymes, suggesting their potential as therapeutic agents in oncology.

The piperidine ring serves as a rigid yet flexible structural element, enabling the molecule to adopt conformations that facilitate interactions with biological targets. The cyclopropyl group attached to the oxadiazole further enhances the molecule's stereochemical diversity, which is essential for optimizing pharmacokinetic properties such as solubility and bioavailability. Recent computational studies using molecular docking techniques have revealed that this compound exhibits favorable binding modes with several G-protein coupled receptors (GPCRs), making it a promising lead for drug discovery.

In terms of applications, 1-(4-(5-cyclopropyl...) has shown promise in both academic research and industrial settings. Its ability to act as a building block for more complex molecules has made it a valuable intermediate in organic synthesis. Additionally, its photophysical properties have been explored for potential use in materials science, particularly in the development of light-emitting materials and sensors.

From an environmental perspective, researchers have investigated the biodegradation pathways of this compound under various conditions. A 2023 study published in *Environmental Science & Technology* reported that under aerobic conditions, the compound undergoes rapid mineralization due to its susceptibility to microbial attack. This finding is significant for assessing its environmental impact and ensuring sustainable practices in its production and disposal.

In conclusion, CAS No. 1170909-05 represents a multifaceted compound with immense potential across diverse fields. Its unique structural features, coupled with recent advancements in synthesis and application studies, position it as a key player in contemporary chemical research. As ongoing investigations continue to uncover its full spectrum of properties and utilities, this compound is poised to make significant contributions to both academic and industrial advancements.

Recommend Articles

Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm